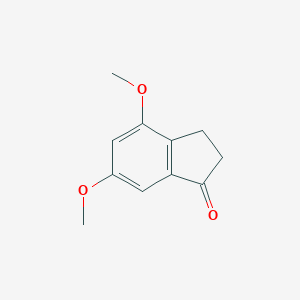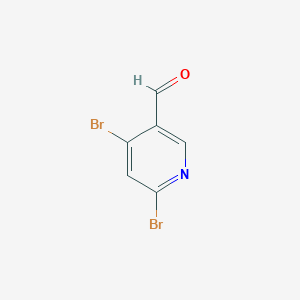
2-amino-N-phenylpropanamide
Descripción general
Descripción
2-amino-N-phenylpropanamide: is an organic compound with the molecular formula C9H12N2O It is a derivative of propanamide, where an amino group and a phenyl group are attached to the propanamide backbone
Mecanismo De Acción
Target of Action
The primary targets of 2-amino-N-phenylpropanamide, also known as Phenylalanylamide, are the Genome polyprotein and D-Amino acid amidase . These targets play a crucial role in the biological activity of the compound. In addition, it has been found to show inhibitory activity against Bcr-Abl and HDAC1 .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, it inhibits the activity of Bcr-Abl and HDAC1
Biochemical Pathways
It is known that the compound affects the pathways involving its targets, namely the genome polyprotein and d-amino acid amidase
Pharmacokinetics
It is suggested that the compound has high gi absorption
Result of Action
It has been found to show potent antiproliferative activities against human leukemia cell line k562 and prostate cancer cell line du145 in cellular assays .
Análisis Bioquímico
Biochemical Properties
2-amino-N-phenylpropanamide has been found to interact with certain enzymes and proteins. For instance, it has been shown to exhibit inhibitory activity against Bcr-Abl and histone deacetylase (HDAC), two enzymes that play crucial roles in cellular processes . The nature of these interactions involves the compound binding to the active sites of these enzymes, thereby inhibiting their function .
Cellular Effects
In cellular assays, this compound has demonstrated potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, the compound binds to the active sites of Bcr-Abl and HDAC, inhibiting their function and leading to changes in cellular processes .
Temporal Effects in Laboratory Settings
While specific information on the temporal effects of this compound in laboratory settings is limited, it’s reasonable to infer that the compound’s effects may change over time due to factors such as stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
Given its inhibitory activity against certain enzymes, it’s plausible that the compound may interact with enzymes or cofactors in various metabolic pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-phenylpropanamide typically involves the reaction of 2-bromo-N-phenylpropanamide with ammonia or an ammonium salt . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-bromo-N-phenylpropanamide+NH3→this compound+HBr
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also be employed to enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 2-amino-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding or derivatives.
Reduction: The compound can be reduced to form .
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are commonly used.
Substitution: Substitution reactions may involve or .
Major Products:
Oxidation: Formation of or derivatives.
Reduction: Formation of .
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-amino-N-phenylpropanamide has several applications in scientific research, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of amino derivatives with biological systems.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
- 2-amino-N-cyclohexylpropanamide
- 2-amino-N-phenylacetamide
- 2-amino-N-phenylbutanamide
Comparison:
- 2-amino-N-phenylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
- Compared to 2-amino-N-phenylacetamide , it has a longer carbon chain, which can affect its reactivity and interaction with biological targets.
- 2-amino-N-cyclohexylpropanamide has a cyclohexyl group instead of a phenyl group, leading to different steric and electronic effects.
Propiedades
IUPAC Name |
2-amino-N-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7(10)9(12)11-8-5-3-2-4-6-8/h2-7H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBYQYMLYZMHQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















